3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS No.: 2034314-82-2
Cat. No.: VC5190772
Molecular Formula: C13H13ClN2O5S
Molecular Weight: 344.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034314-82-2 |
---|---|
Molecular Formula | C13H13ClN2O5S |
Molecular Weight | 344.77 |
IUPAC Name | 3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Standard InChI | InChI=1S/C13H13ClN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 |
Standard InChI Key | PJIHUZMGUYIXMZ-UHFFFAOYSA-N |
SMILES | C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Cl |
Introduction
Structural Characterization and Nomenclature
Core Molecular Architecture
The molecule consists of three primary components:
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An oxazolidine-2,4-dione ring, a five-membered heterocycle containing both oxygen and nitrogen atoms.
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A pyrrolidin-3-yl group attached to the oxazolidine ring, introducing a secondary amine and a five-membered saturated nitrogen ring.
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A 2-chlorophenylsulfonyl substituent bonded to the pyrrolidine nitrogen, introducing aromaticity, electrophilic chlorine, and a sulfonyl group.
The IUPAC name reflects this arrangement: 3-[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione. Key functional groups include the sulfonamide (-SO₂-NR₂), cyclic carbamate (oxazolidine dione), and chloroaryl moiety .
Comparative Structural Analysis
A structurally analogous compound, 3-(1-Pivaloylpyrrolidin-3-yl)oxazolidine-2,4-dione (PubChem CID 91814940), shares the oxazolidine-pyrrolidine backbone but replaces the sulfonyl group with a pivaloyl (2,2-dimethylpropanoyl) moiety . Key differences include:
This comparison highlights how substituents modulate physicochemical properties, influencing solubility, bioavailability, and target interactions .
Synthetic Pathways and Reactivity
Proposed Synthesis Route
While no direct synthesis data exists for the target compound, analogous oxazolidine diones are typically synthesized via:
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Cyclization: Condensation of β-amino alcohols with phosgene or derivatives to form the oxazolidine-2,4-dione ring.
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Pyrrolidine Functionalization: Introduction of the pyrrolidine moiety via nucleophilic substitution or reductive amination.
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Sulfonylation: Reaction of the pyrrolidine amine with 2-chlorobenzenesulfonyl chloride under basic conditions .
A patent (CA2946834C) describes similar oxazolidine diones prepared by coupling chiral intermediates with aryl sulfonyl chlorides, followed by purification via column chromatography .
Stability and Degradation
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization:
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Replacing the 2-chlorophenyl group with other aryl/heteroaryl sulfonamides.
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Modifying the pyrrolidine stereochemistry to enhance selectivity.
Target Indications
Based on structural analogs, potential therapeutic areas include:
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